molecular formula C11H12ClNO4 B15204102 Diethyl 2-chloropyridine-3,5-dicarboxylate

Diethyl 2-chloropyridine-3,5-dicarboxylate

Cat. No.: B15204102
M. Wt: 257.67 g/mol
InChI Key: WIIFLBXXWDMXJS-UHFFFAOYSA-N
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Description

Diethyl 2-chloropyridine-3,5-dicarboxylate is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-chloropyridine-3,5-dicarboxylate typically involves the esterification of 2-chloropyridine-3,5-dicarboxylic acid. One common method includes the reaction of 2-chloropyridine-3,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-chloropyridine-3,5-dicarboxylic acid+2ethanoldiethyl 2-chloropyridine-3,5-dicarboxylate+2water\text{2-chloropyridine-3,5-dicarboxylic acid} + 2 \text{ethanol} \rightarrow \text{this compound} + 2 \text{water} 2-chloropyridine-3,5-dicarboxylic acid+2ethanol→diethyl 2-chloropyridine-3,5-dicarboxylate+2water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-chloropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Ester Hydrolysis: 2-chloropyridine-3,5-dicarboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced pyridine derivatives.

Scientific Research Applications

Diethyl 2-chloropyridine-3,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-chloropyridine-3,5-dicarboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its calcium channel blocking activity.

    Diethyl 4-(2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate: Exhibits antifungal properties.

    Dimethyl 4-(2-chloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Functions as a free radical scavenger.

Uniqueness

Diethyl 2-chloropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

diethyl 2-chloropyridine-3,5-dicarboxylate

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-8(9(12)13-6-7)11(15)17-4-2/h5-6H,3-4H2,1-2H3

InChI Key

WIIFLBXXWDMXJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)C(=O)OCC

Origin of Product

United States

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